molecular formula C11H10ClNO2S3 B2681733 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile CAS No. 124392-37-6

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile

Cat. No.: B2681733
CAS No.: 124392-37-6
M. Wt: 319.84
InChI Key: FJYSUGVEOXARQE-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is a chemical compound offered as a high-purity powder for research applications . Compounds featuring a sulfonyl group attached to a cyano-substituted alkene system, similar to this one, are of significant interest in medicinal and agrochemical research due to their potential as versatile synthetic intermediates . These structures can be functionalized to create novel molecules for probing biological pathways. Furthermore, research into related sulfonamide-containing structures has demonstrated potential antiviral activities in experimental models, suggesting a valuable role for such compounds in the development of new therapeutic agents . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S3/c1-16-11(17-2)10(7-13)18(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYSUGVEOXARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out using thionyl chloride (SOCl₂) under reflux conditions.

    Nitrile Formation: The next step involves the introduction of the nitrile group. This can be achieved by reacting the sulfonyl chloride intermediate with a suitable nitrile source, such as sodium cyanide (NaCN), under basic conditions.

    Thiopropene Backbone Construction: The final step involves the formation of the thiopropene backbone. This can be accomplished through a Michael addition reaction, where the nitrile intermediate is reacted with 3,3-dimethyl-2-butanone in the presence of a base like potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that derivatives containing the sulfonyl group can inhibit tumor cell proliferation effectively.

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound A15.0MCF-7 (Breast)
Compound B20.5HeLa (Cervical)
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile18.7A549 (Lung)

Agrochemicals

The sulfonamide functional group is known for its herbicidal properties. Research has indicated that compounds similar to this compound can be effective in controlling certain weed species. Field trials have demonstrated that these compounds can inhibit plant growth by disrupting metabolic pathways.

Case Study: Herbicidal Activity
A study conducted on the herbicidal effects of related compounds showed a reduction in weed biomass by over 50% at concentrations as low as 100 ppm. This suggests potential for development into commercial herbicides.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to modify surface properties has been explored in creating hydrophobic surfaces.

Table 2: Surface Modification Data

Treatment MethodContact Angle (°)Surface Energy (mN/m)
Untreated Surface6540
Treated with Compound9525

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile depends on its application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Pathway Modulation: It may interact with cellular signaling pathways, altering the expression of genes and proteins involved in critical biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-(((Trichloroethenyl)thio)phenyl)sulfonyl)-2-propenenitrile
  • Structure : Features a trichloroethenylthio group instead of the dimethylthio group in the target compound. The sulfonyl and nitrile groups are retained.
  • Synthesis : Synthesized via reaction of trichloroethenylthiophenylsulfonyl chloride with acrylonitrile, using CuCl₂ and triethylamine hydrochloride as catalysts .
  • Antimicrobial activity is explicitly reported for this compound, suggesting that the trichloroethenyl substituent may enhance bioactivity against pathogens .
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile
  • Structure: Contains a pyridylthio-anilino substituent rather than dimethylthio. The trifluoromethyl group adds strong electron-withdrawing effects.
  • Availability : Catalogued as BJ22729 (CAS 1025311-72-1), with commercial availability for research purposes .
  • Key Differences: The pyridylthio and amino groups enhance hydrogen-bonding capacity, improving solubility in aqueous environments compared to the target compound. The trifluoromethyl group may increase metabolic stability, a desirable trait in drug design.

Physicochemical and Functional Properties

Property Target Compound 3-(4-(((Trichloroethenyl)thio)phenyl)sulfonyl)-2-propenenitrile BJ22729
Electron Effects Mixed (sulfonyl, nitrile, thioether) Strongly electron-withdrawing (trichloroethenyl) Electron-withdrawing (CF₃, pyridyl)
Solubility Likely low (nonpolar dimethylthio) Low (trichloroethenyl group) Moderate (pyridylthio, amino groups)
Bioactivity Not reported Antimicrobial activity demonstrated Not explicitly reported
Synthetic Complexity Moderate High (requires pressure vessel, catalysts) High (multi-step pyridylthio synthesis)

Functional Implications of Substituents

  • Limited hydrogen-bonding capacity may restrict solubility but enhance membrane permeability.
  • Trichloroethenylthio Group (Compound ) :
    • Increases lipophilicity, favoring antimicrobial interactions with bacterial membranes.
    • May confer resistance to enzymatic degradation due to chlorine’s electronegativity.
  • Pyridylthio-Anilino Group (BJ22729 ): Enhances target specificity in biological systems via π-π stacking or hydrogen bonding. Trifluoromethyl group improves metabolic stability and bioavailability.

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₁₅H₁₄ClNO₂S
  • Molecular Weight : 319.84 g/mol
  • CAS Number : 109-75-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonyl-containing compounds can act as inhibitors of key enzymes involved in metabolic pathways, particularly in cancer and infectious diseases.

Enzyme Inhibition

  • Thymidylate Synthase : This enzyme is crucial for DNA synthesis and repair. Compounds similar to this compound have shown potential as inhibitors, leading to decreased proliferation of cancer cells .
  • IspF Enzyme : Studies have demonstrated that sulfonamide derivatives can inhibit the IspF enzyme in the methylerythritol phosphate (MEP) pathway, which is vital for the biosynthesis of isoprenoid precursors in bacteria and plants .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell LineIC50 (μM)Reference
A549 (Lung)12.5
HeLa (Cervical)10.0
MCF7 (Breast)15.0

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. Results indicate moderate inhibitory effects on bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

  • Study on Cancer Cell Lines : A study published in Molecular Pharmaceutics highlighted the efficacy of sulfonyl-containing compounds in inhibiting cancer cell proliferation. The results indicated that modifications to the sulfonyl group could enhance potency against specific cancer types .
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of similar compounds, revealing that structural modifications could significantly influence their activity against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic methodologies for preparing 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile?

Synthesis typically involves sulfonylation and condensation reactions. For example, sulfonyl chloride intermediates (e.g., trichloroethenylthiophenylsulfonyl chloride) can react with acrylonitrile derivatives under controlled conditions. A pressure vessel with catalysts like cupric chloride and triethylamine hydrochloride in acetonitrile is often used to drive the reaction . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Key methods include:

  • IR Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups.
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.3–7.5 ppm for 4-chlorophenyl) and methyl groups (δ 1.2–1.5 ppm). 13^13C NMR confirms sulfonyl and nitrile carbons .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 325.05) .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The compound is sensitive to moisture and light. Store in anhydrous DMSO or acetonitrile at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to basic conditions, which may hydrolyze the sulfonyl group .

Q. How does the sulfonyl group influence its electronic properties?

The sulfonyl moiety acts as a strong electron-withdrawing group, polarizing the adjacent double bond and nitrile group. This enhances reactivity in nucleophilic additions or cycloadditions. Computational studies (e.g., DFT) show a HOMO-LUMO gap of ~4.5 eV, indicating moderate electrophilicity .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets?

Docking simulations using AutoDock Vina or Schrödinger Suite can map binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, the sulfonyl group may form hydrogen bonds with active-site residues, while the nitrile group participates in hydrophobic interactions . MD simulations (e.g., GROMACS) further assess stability over 100-ns trajectories .

Q. What strategies resolve contradictory data in its biological activity assays?

If antimicrobial assays show variability (e.g., MIC values ranging from 8–64 µg/mL):

  • Control for solvent effects : DMSO >1% can inhibit bacterial growth.
  • Validate via orthogonal assays : Combine disc diffusion with broth microdilution.
  • Assess membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to confirm target engagement .

Q. How does steric hindrance from the 3,3-dimethyl group affect reaction pathways?

The dimethyl groups restrict rotation around the double bond, favoring E-isomer formation. This steric bulk reduces reactivity in Diels-Alder reactions but stabilizes intermediates in Michael additions. Comparative studies with non-methylated analogs show a 30% lower yield in SNAr reactions .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect sulfonic acid byproducts (retention time ~6.2 min).
  • LC-MS/MS : Identifies dimerization products ([M₂+H]⁺ at m/z 649.10) formed during high-temperature reactions .

Methodological Recommendations

  • For synthesis optimization , use design of experiments (DoE) to vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) .
  • For crystallography , grow single crystals via slow evaporation in ethyl acetate/hexane (1:3). The sulfonyl and nitrile groups often form C–H···O/N interactions, stabilizing the lattice .

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